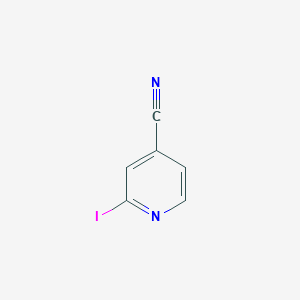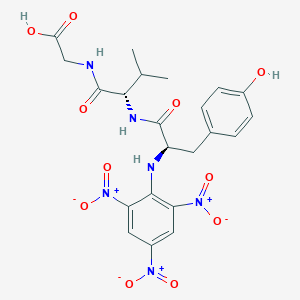
2,4,6-Trinitrophenyl-tyrosyl-valyl-glycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-Trinitrophenyl-tyrosyl-valyl-glycine (TNP-TV-G) is a synthetic peptide that has been widely used in scientific research for its unique biochemical and physiological properties. This peptide is composed of four amino acids, including tyrosine, valine, glycine, and a trinitrophenyl group. TNP-TV-G has been synthesized using various methods, and its mechanism of action has been extensively studied.
Mecanismo De Acción
2,4,6-Trinitrophenyl-tyrosyl-valyl-glycine acts as a hapten-carrier conjugate by binding to carrier proteins, which then stimulate the immune system. The trinitrophenyl group acts as the hapten, while the peptide serves as the carrier. 2,4,6-Trinitrophenyl-tyrosyl-valyl-glycine has also been shown to inhibit the activity of various enzymes, including proteases and kinases.
Biochemical and Physiological Effects:
2,4,6-Trinitrophenyl-tyrosyl-valyl-glycine has been shown to induce a strong immune response in animals and humans. It has been used to develop vaccines against infectious diseases, such as influenza and hepatitis B. 2,4,6-Trinitrophenyl-tyrosyl-valyl-glycine has also been shown to inhibit the activity of various enzymes, which may have potential therapeutic applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,4,6-Trinitrophenyl-tyrosyl-valyl-glycine has several advantages for lab experiments, including its high purity, stability, and reproducibility. However, it also has several limitations, including its high cost, limited solubility, and potential toxicity.
Direcciones Futuras
There are several future directions for the use of 2,4,6-Trinitrophenyl-tyrosyl-valyl-glycine in scientific research. One potential application is the development of vaccines against emerging infectious diseases, such as COVID-19. 2,4,6-Trinitrophenyl-tyrosyl-valyl-glycine could also be used to study the mechanism of action of various enzymes and to develop new enzyme inhibitors for therapeutic use. Additionally, 2,4,6-Trinitrophenyl-tyrosyl-valyl-glycine could be used to develop new diagnostic tools for the detection of infectious diseases and other medical conditions.
Conclusion:
In conclusion, 2,4,6-Trinitrophenyl-tyrosyl-valyl-glycine is a synthetic peptide that has been widely used in scientific research for its unique biochemical and physiological properties. The peptide has been synthesized using various methods, and its mechanism of action has been extensively studied. 2,4,6-Trinitrophenyl-tyrosyl-valyl-glycine has been shown to induce a strong immune response and to inhibit the activity of various enzymes. While 2,4,6-Trinitrophenyl-tyrosyl-valyl-glycine has several advantages for lab experiments, it also has several limitations. There are several future directions for the use of 2,4,6-Trinitrophenyl-tyrosyl-valyl-glycine in scientific research, including the development of vaccines, enzyme inhibitors, and diagnostic tools.
Métodos De Síntesis
The synthesis of 2,4,6-Trinitrophenyl-tyrosyl-valyl-glycine involves the coupling of tyrosine, valine, and glycine to the trinitrophenyl group. The peptide can be synthesized using solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS). SPPS involves the stepwise addition of amino acids to a solid support, while LPPS involves the synthesis of the peptide in solution.
Aplicaciones Científicas De Investigación
2,4,6-Trinitrophenyl-tyrosyl-valyl-glycine has been widely used in scientific research as a hapten-carrier conjugate. It has been used to study the immune response to haptens and to develop vaccines against infectious diseases. 2,4,6-Trinitrophenyl-tyrosyl-valyl-glycine has also been used to study the mechanism of action of various enzymes, including proteases and kinases.
Propiedades
Número CAS |
114043-34-4 |
|---|---|
Nombre del producto |
2,4,6-Trinitrophenyl-tyrosyl-valyl-glycine |
Fórmula molecular |
C22H24N6O11 |
Peso molecular |
548.5 g/mol |
Nombre IUPAC |
2-[[(2S)-2-[[(2R)-3-(4-hydroxyphenyl)-2-(2,4,6-trinitroanilino)propanoyl]amino]-3-methylbutanoyl]amino]acetic acid |
InChI |
InChI=1S/C22H24N6O11/c1-11(2)19(22(33)23-10-18(30)31)25-21(32)15(7-12-3-5-14(29)6-4-12)24-20-16(27(36)37)8-13(26(34)35)9-17(20)28(38)39/h3-6,8-9,11,15,19,24,29H,7,10H2,1-2H3,(H,23,33)(H,25,32)(H,30,31)/t15-,19+/m1/s1 |
Clave InChI |
WIHLYNPLPOZMMA-BEFAXECRSA-N |
SMILES isomérico |
CC(C)[C@@H](C(=O)NCC(=O)O)NC(=O)[C@@H](CC1=CC=C(C=C1)O)NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
SMILES |
CC(C)C(C(=O)NCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
SMILES canónico |
CC(C)C(C(=O)NCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Secuencia |
YVG |
Sinónimos |
2,4,6-trinitrophenyl-tyrosyl-valyl-glycine TNP-Tyr-Val-Gly |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



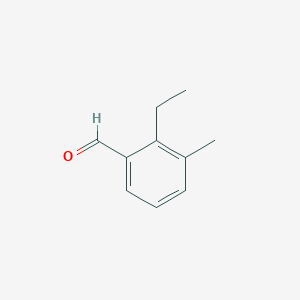

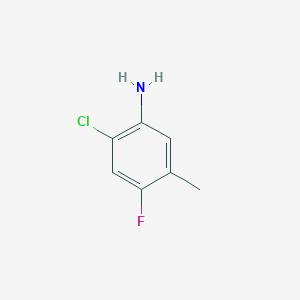
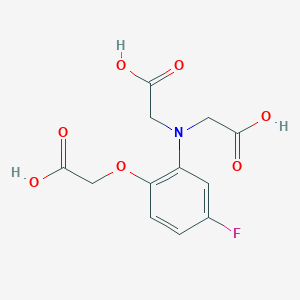
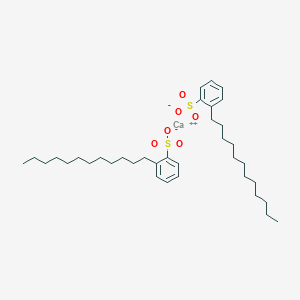



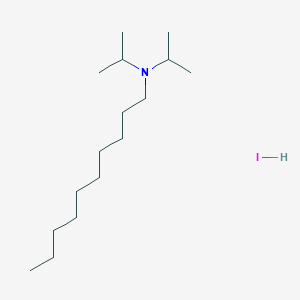
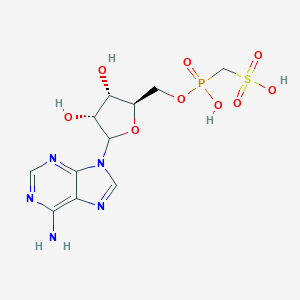
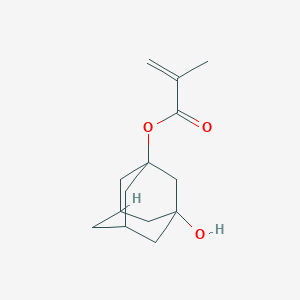
![1-(2-fluoroethyl)-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B38668.png)
